molecular formula C19H28O4 B3053869 Benzoic acid, 4-[(1-oxododecyl)oxy]- CAS No. 56670-30-5

Benzoic acid, 4-[(1-oxododecyl)oxy]-

Cat. No. B3053869
CAS RN: 56670-30-5
M. Wt: 320.4 g/mol
InChI Key: DXLIYCDGSKTGKK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-oxododecyl)oxy]-, also known as 4-(dodecanoyloxy)benzoic acid or lauryl benzoate, is an organic compound with the molecular formula C19H28O3. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties.

Scientific Research Applications

Applications in Catalysis and Synthesis

Meta-C–H Functionalization of Benzoic Acid Derivatives Benzoic acids are pivotal in forming drug molecules and natural products. A study detailed a protocol for meta-C–H olefination of benzoic acid derivatives, highlighting its potential for step-economical organic synthesis. The process used molecular oxygen as the terminal oxidant and could also execute meta-C–H acetoxylation, which is valuable for further transformations at the meta-position (Li et al., 2016).

Electrochemical Aromatic Hydroxylation An electroanalytical study on the oxidation of benzoic acid by electrolysis revealed insights into oxidation kinetics and hydroxylated product formation. The investigation proposed a kinetic model explaining the organic consumption rates and the interaction of HO radicals with the anode surface, providing a scientific foundation for understanding the electrochemical behavior of benzoic acid derivatives (Oliveira et al., 2012).

Applications in Material Science

Synthesis of Highly Substituted Isocoumarins Benzoic acids have been utilized in synthesizing highly substituted isocoumarin derivatives through regioselective C–H bond cleavage under rhodium catalysis. These isocoumarins are of interest due to their unique biological properties, marking the importance of benzoic acid derivatives in synthesizing biologically relevant compounds (Unoh et al., 2013).

Crystal Structure and Theoretical Calculation A study detailed the crystal structure of a new organic compound involving 4,4'-oxybis(benzoic acid), offering insights into its crystallization in the orthorhombic system. The theoretical investigation provided detailed information about the compound's atomic charges and natural bond orbital, contributing significantly to the understanding of its structural properties (Hu, 2013).

properties

IUPAC Name

4-dodecanoyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIYCDGSKTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464551
Record name Benzoic acid, 4-[(1-oxododecyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[(1-oxododecyl)oxy]-

CAS RN

56670-30-5
Record name Benzoic acid, 4-[(1-oxododecyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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